N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-14-6-4-5-13(11-14)21-17(26)12-28-18-9-8-16-22-23-19(25(16)24-18)15-7-2-3-10-20-15/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOLSZWKKAKKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound can be dissected into three modular components:
- Triazolopyridazine core : Atriazolo[4,3-b]pyridazine scaffold substituted at the 3-position with pyridin-2-yl.
- Thioether bridge : A sulfur-linked acetamide group at the 6-position of the triazolopyridazine.
- Aromatic acetamide moiety : An N-(3-methoxyphenyl) group attached via an amide bond.
Key synthetic challenges include regioselective cyclization to form the triazolopyridazine ring and maintaining stability during thiol-alkylation steps.
Synthesis of theTriazolo[4,3-b]Pyridazine Core
Cyclization Strategies
The triazolopyridazine nucleus is typically constructed via cyclocondensation of pyridazine-3-carboxylic acid derivatives with hydrazines. Patent WO2013045519A1 details two primary protocols:
Protocol A: Hydrazine-Carboxylic Acid Cyclization
- Reactants : Pyridazine-3-carbonyl chloride and pyridin-2-ylhydrazine.
- Conditions : Reflux in anhydrous THF with triethylamine (TEA) as a base.
- Yield : 68–72% after recrystallization from ethanol.
Protocol B: One-Pot Tandem Cyclization
- Reactants : 3-Hydrazinylpyridazine and pyridin-2-yl isocyanate.
- Conditions : Microwave irradiation (120°C, 30 min) in DMF.
- Yield : 85% with reduced byproduct formation.
Table 1: Comparison of Triazolopyridazine Core Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Protocol A | Pyridazine-3-carbonyl chloride | THF, reflux | 68–72 | 95.2 |
| Protocol B | 3-Hydrazinylpyridazine | Microwave, DMF | 85 | 98.7 |
Coupling of the N-(3-Methoxyphenyl) Group
Amide Bond Formation
The final step involves coupling the thioacetamide intermediate with 3-methoxyaniline. EDCI/HOBt-mediated coupling is preferred for minimal racemization:
- Reactants : 2-{[3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid and 3-methoxyaniline.
- Coupling Agents : EDCI (1.2 eq), HOBt (1.1 eq) in DCM.
- Yield : 76% after silica gel chromatography.
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 76 |
| DCC/DMAP | THF | 36 | 62 |
| HATU | DMF | 18 | 81 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a triazolopyridazine core can interact with various enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: can be compared with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article provides a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structure includes a methoxyphenyl group, a pyridinyl moiety, and a triazolo-pyridazinyl sulfanyl linkage. These structural features are crucial for its biological activity.
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit various pharmacological effects. The triazole ring is known for its ability to interact with multiple biological targets, influencing pathways involved in cancer proliferation and survival. Specifically, the compound has shown inhibition of key proteins such as PIM kinases, which are implicated in tumorigenesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, derivatives targeting the PIM kinase family (PIM-1, PIM-2, and PIM-3) have demonstrated selective inhibition capabilities. In vitro assays have shown that these compounds can significantly inhibit the phosphorylation of BAD protein in cancer cell lines, suggesting their role as potential anticancer agents .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various tumor cell lines. Data indicate that compounds with similar structures exhibit significant growth inhibition in these cells. For example, optimized triazole derivatives have shown IC50 values in the low micromolar range against several cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazole and pyridine components can enhance biological activity. The presence of specific substituents on the phenyl ring can also influence the compound's potency and selectivity against different cancer cell lines.
| Compound | PIM Inhibition IC50 (μM) | Antiproliferative IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | 0.5 | 1.5 | High |
| Compound B | 0.8 | 2.0 | Moderate |
| N-(3-methoxyphenyl)-2-{...} | 0.7 | 1.8 | High |
Case Studies
- In Vitro Studies : A study conducted on various tumor cell lines demonstrated that compounds similar to N-(3-methoxyphenyl)-2-{...} showed promising results in inhibiting cell proliferation and inducing apoptosis .
- Combination Therapy : Research suggests that this compound may enhance the efficacy of existing anticancer therapies when used in combination with other agents, indicating a potential for synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
